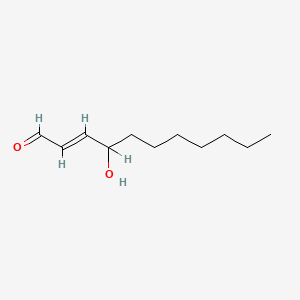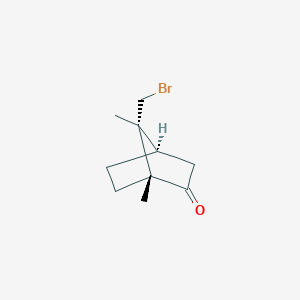
Undecenal, 4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecenal, 4-hydroxy-: is an organic compound that belongs to the class of hydroxyalkenals. It is a derivative of undecenal, characterized by the presence of a hydroxyl group at the fourth carbon position. This compound is known for its role in various biochemical processes and its presence in lipid peroxidation products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-undecenal can be achieved through several methods. One common approach involves the oxidation of undecenal using specific oxidizing agents under controlled conditions. Another method includes the hydroxylation of undecenal using catalysts that facilitate the addition of a hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of 4-hydroxy-2-undecenal typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-2-undecenal undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of aldehydes or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and catalysts such as palladium.
Major Products Formed:
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
4-Hydroxy-2-undecenal has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its role in lipid peroxidation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and its role in oxidative stress-related diseases.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-hydroxy-2-undecenal involves its interaction with cellular components, leading to various biochemical effects. It can form covalent adducts with nucleophilic functional groups in proteins, nucleic acids, and lipids. This interaction can affect cellular signaling pathways, leading to changes in gene expression, protein function, and cellular metabolism .
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-nonenal: Another hydroxyalkenal derived from lipid peroxidation, known for its role in oxidative stress and cellular signaling.
4-Hydroxy-2-hexenal: A shorter-chain hydroxyalkenal with similar biochemical properties but different molecular targets.
4-Hydroxy-2-quinolones: A class of compounds with diverse biological activities, including antibacterial and antioxidant properties .
Uniqueness: 4-Hydroxy-2-undecenal is unique due to its specific molecular structure, which allows it to interact with different cellular targets and pathways compared to other hydroxyalkenals. Its longer carbon chain also provides distinct physicochemical properties, making it suitable for various industrial applications .
Propriétés
Numéro CAS |
73529-66-5 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
(E)-4-hydroxyundec-2-enal |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h7,9-11,13H,2-6,8H2,1H3/b9-7+ |
Clé InChI |
NJTMUAIJWHYHAO-VQHVLOKHSA-N |
SMILES |
CCCCCCCC(C=CC=O)O |
SMILES isomérique |
CCCCCCCC(/C=C/C=O)O |
SMILES canonique |
CCCCCCCC(C=CC=O)O |
Synonymes |
4-hydroxy-2-undecenal 4-hydroxy-2-undecenal, (E)-isomer 4-hydroxyundecenal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-N-[[5-(3-nitrophenyl)furan-2-yl]methylideneamino]benzamide](/img/structure/B1239875.png)
![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[4-[(2,4,6-trimethylphenyl)methyl]piperazin-1-yl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate](/img/structure/B1239876.png)










![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1239896.png)

